Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate
Description
Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 2,4-dichlorophenyl group at the 4-position and a methyl ester-linked sulfanylacetate moiety at the 5-position. The methyl ester group enhances its solubility in organic solvents, while the dichlorophenyl substituent likely contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
methyl 2-[4-(2,4-dichlorophenyl)thiadiazol-5-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S2/c1-17-9(16)5-18-11-10(14-15-19-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRECDRIASQYTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and methyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated, alkylated, and nucleophile-substituted derivatives.
Scientific Research Applications
Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 353.3 g/mol. The compound features a thiadiazole ring, which is known for its biological activity and utility in drug development. The presence of dichlorophenyl groups enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit broad-spectrum antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro studies have shown promising results, suggesting that this compound could serve as a scaffold for developing novel antimicrobial agents .
Anticancer Potential
Thiadiazole derivatives are also being explored for their anticancer properties. Compounds similar to this compound have demonstrated significant cytotoxicity against cancer cell lines such as Caco-2 and A549. The incorporation of specific substituents on the thiadiazole ring appears to enhance the anticancer activity, making this compound a candidate for further research in cancer therapeutics .
Insecticidal Properties
In agricultural contexts, compounds containing thiadiazole moieties have been recognized for their insecticidal activities. This compound has shown effectiveness against various pests, potentially providing an alternative to conventional pesticides. This application is particularly relevant given the increasing resistance of pests to traditional chemical controls .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent functionalization. Various methods such as microwave-assisted synthesis and ultrasonic techniques have been reported to enhance yield and reduce reaction times . Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial activity of several thiadiazole derivatives against resistant strains of bacteria. This compound was included in the screening process and displayed notable activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Cancer Cell Line Testing
In another investigation focused on anticancer properties, this compound was tested against various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in Caco-2 cells compared to untreated controls. This suggests potential for development as an anticancer agent .
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Ethyl 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate
Structural Similarities :
Physicochemical Properties :
| Property | Methyl 2-{[4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate | Ethyl 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate |
|---|---|---|
| Molecular Formula | C10H8Cl2N2O2S2 | C12H12N2O2S2 |
| Molecular Weight | 323.22 g/mol | 296.37 g/mol |
| Key Substituents | 2,4-Dichlorophenyl, Methyl ester | Phenyl, Ethyl ester |
Functional Implications :
Thiazole-Based Ureido Derivatives (Compounds 10a–10c)
Structural Contrasts :
Thiazol-5-ylmethyl Carbamate Derivatives (Pharmacopeial Compounds)
Functional Groups :
- Examples include thiazol-5-ylmethyl carbamates with hydroperoxypropan-2-yl or triazole substituents (e.g., ). These structures are more complex, with antifungal relevance (e.g., itraconazole analogs) .
Comparative Notes:
- Unlike the target compound, these molecules include extended piperazine or triazole moieties, which are critical for binding to fungal cytochrome P450 enzymes .
- The dichlorophenyl group in the target compound mirrors substituents in antifungal impurities (e.g., ), suggesting shared strategies for enhancing target affinity or stability .
Dichlorophenyl-Substituted Impurities in Antifungal Agents
Relevance :
Stability Considerations :
- The target compound’s dichlorophenyl group may improve resistance to metabolic degradation compared to non-halogenated analogs, as seen in pharmacopeial standards .
Biological Activity
Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate is a compound belonging to the class of 1,2,3-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure
The compound's structural formula can be represented as follows:
This structure includes a thiadiazole ring which is known for its reactivity and ability to interact with various biological targets.
Antimicrobial Activity
-
Antibacterial Properties : Thiadiazole derivatives have shown promising antibacterial activity against various strains of bacteria. For instance, studies indicate that compounds with the thiadiazole moiety exhibit moderate to good activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Compound Bacterial Strain Activity Thiadiazole Derivative 1 E. coli Moderate Thiadiazole Derivative 2 S. aureus Good - Antifungal Properties : The compound has also been evaluated for antifungal activity against pathogens like Candida albicans, showing significant inhibition .
Antiviral Activity
Recent research has highlighted the antiviral potential of thiadiazole derivatives against various viruses. For example, studies have demonstrated that certain derivatives possess substantial activity against Tobacco Mosaic Virus (TMV), indicating their potential as antiviral agents in agricultural applications .
Anticancer Activity
Thiadiazole derivatives are being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .
| Study | Cell Line Tested | Result |
|---|---|---|
| Study A | Breast Cancer (MCF-7) | Induced apoptosis |
| Study B | Lung Cancer (A549) | Inhibited growth |
Case Studies
- Case Study on Antiviral Efficacy : A study investigated the efficacy of a thiadiazole derivative in inhibiting TMV. The compound exhibited a curative rate of 54.1% and an inactivation rate of 90.3% at a concentration of 50 µg/mL, outperforming standard antiviral agents .
- Anticancer Activity Assessment : In vitro studies on various cancer cell lines revealed that the compound significantly inhibited cell viability and induced apoptosis through mitochondrial pathways .
The biological activities of this compound can be attributed to its ability to interact with biomolecules such as enzymes and receptors involved in disease processes. The presence of sulfur and nitrogen atoms in the thiadiazole ring enhances its reactivity and ability to form hydrogen bonds with target proteins .
Q & A
Q. Structural Validation :
- Elemental analysis confirms stoichiometry.
- 1H/13C NMR identifies proton/carbon environments (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm, ester methyl groups at δ 3.7–4.1 ppm) .
- IR spectroscopy detects functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, S–S/C–S vibrations at 600–700 cm⁻¹) .
- TLC monitors reaction progress (e.g., chloroform:methanol 7:3 ratio) .
Q. Table 1: Representative Synthetic Yields and Characterization
Basic: What biological activities have been reported for this compound, and what assays are used to evaluate them?
Methodological Answer:
The compound exhibits anticancer and anticonvulsant potential , evaluated through:
Q. Key Findings :
- Thiadiazole derivatives with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) show enhanced activity due to improved target binding .
Advanced: How can computational methods clarify the mechanism of action for this thiadiazole derivative?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations predict target binding:
Target Selection : Prioritize enzymes like alkaline phosphatase or cancer-related kinases (e.g., EGFR) based on structural homology .
Docking Parameters : Use grid boxes centered on active sites, with Lamarckian genetic algorithms for conformational sampling .
Binding Analysis : Identify key interactions (e.g., hydrogen bonds with dichlorophenyl Cl atoms, hydrophobic contacts with thiadiazole rings) .
Validation : Compare computational binding scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to refine models .
Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity and physicochemical properties?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
Q. Table 2: Impact of Substituents on Bioactivity
| Substituent | Activity (IC₅₀, μM) | LogP | Reference |
|---|---|---|---|
| 2,4-Dichlorophenyl | 12.5 (MCF-7) | 3.2 | |
| 4-Chlorophenyl | 28.7 (MCF-7) | 2.8 | |
| Methyl ester | 15.3 (HeLa) | 2.5 |
Advanced: What analytical challenges arise in detecting degradation products of this compound under physiological conditions?
Methodological Answer:
Degradation Pathways :
Q. Analytical Strategies :
Q. Table 3: Degradation Products and Detection
| Condition | Major Degradant | RT (min) | Response Factor | Reference |
|---|---|---|---|---|
| Acidic (0.1M HCl) | Carboxylic acid derivative | 8.2 | 0.94 | |
| Oxidative (H₂O₂) | Thiadiazole sulfoxide | 10.5 | 0.89 |
Advanced: How do crystallographic studies inform the conformational stability of this compound?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
